molecular formula C13H12Cl3NO6 B12666516 N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid CAS No. 66850-95-1

N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid

Cat. No.: B12666516
CAS No.: 66850-95-1
M. Wt: 384.6 g/mol
InChI Key: NFYGIACJBOMZRR-VIFPVBQESA-N
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Description

N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid is a synthetic compound derived from the combination of 2,4,5-trichlorophenoxyacetic acid and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with L-glutamic acid under controlled conditions. The process begins with the activation of the carboxyl group of 2,4,5-trichlorophenoxyacetic acid, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with the amino group of L-glutamic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A precursor to N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid, known for its use as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.

    N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid:

Uniqueness

This compound is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and L-glutamic acid, which imparts distinct chemical and biological properties

Properties

CAS No.

66850-95-1

Molecular Formula

C13H12Cl3NO6

Molecular Weight

384.6 g/mol

IUPAC Name

(2S)-2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]pentanedioic acid

InChI

InChI=1S/C13H12Cl3NO6/c14-6-3-8(16)10(4-7(6)15)23-5-11(18)17-9(13(21)22)1-2-12(19)20/h3-4,9H,1-2,5H2,(H,17,18)(H,19,20)(H,21,22)/t9-/m0/s1

InChI Key

NFYGIACJBOMZRR-VIFPVBQESA-N

Isomeric SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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